molecular formula C9H9NO3 B099428 3-Anilino-3-oxopropanoic acid CAS No. 15580-32-2

3-Anilino-3-oxopropanoic acid

Cat. No.: B099428
CAS No.: 15580-32-2
M. Wt: 179.17 g/mol
InChI Key: NOJXRHBIVBIMQY-UHFFFAOYSA-N
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Description

3-Anilino-3-oxopropanoic acid is an organic compound with the molecular formula C₉H₉NO₃ It is known for its unique structure, which includes both an aromatic ring and a carboxylic acid group

Biochemical Analysis

Biochemical Properties

The biochemical properties of malonanilic acid are not well-studied. It can be inferred from the properties of malonic acid, a related compound. Malonic acid is a dicarboxylic acid and can react as a typical carboxylic acid . It’s plausible that malonanilic acid may interact with various enzymes, proteins, and other biomolecules in a similar manner, but specific interactions have yet to be identified.

Cellular Effects

Malonic acid, a related compound, has been shown to have inhibitory effects on certain types of cells

Molecular Mechanism

The molecular mechanism of action of malonanilic acid is not well-understood. Given its structural similarity to malonic acid, it may share some of the same mechanisms of action. For example, malonic acid is known to inhibit the enzyme succinate dehydrogenase

Metabolic Pathways

The specific metabolic pathways involving malonanilic acid are not currently known. Malonic acid, a related compound, is involved in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Anilino-3-oxopropanoic acid can be synthesized through the reaction of maleic anhydride with aniline. The process involves dissolving maleic anhydride in ethyl ether and then adding aniline to the solution. The resulting mixture is stirred at room temperature and then cooled to precipitate the product . The reaction conditions are relatively mild, making this a convenient method for laboratory synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of malonanilic acid may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of solvents and reagents is carefully controlled, and the product is often purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aromatic ring into more oxidized forms.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nitrating agents are often employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Synthetic Routes

MethodDescription
Reaction with Maleic AnhydrideAniline is added to a solution of maleic anhydride in ethyl ether, stirred at room temperature, and cooled to precipitate the product.
Industrial Scale ProductionInvolves optimized conditions for larger-scale reactions, often utilizing recrystallization for purification.

Organic Synthesis

3-Anilino-3-oxopropanoic acid serves as a precursor for synthesizing more complex organic molecules. Its derivatives are utilized in creating various heterocyclic compounds, which are important in medicinal chemistry and materials science.

Medicinal Chemistry

Research indicates that this compound has potential applications in pharmaceuticals due to its anti-inflammatory and anticancer properties. Studies have shown that derivatives of this compound can act as lead compounds in developing new therapeutic agents.

The compound has been investigated for its biological activities, including:

  • Antimicrobial Properties: Potential applications in agriculture as growth regulators.
  • Cancer Research: Its derivatives have been studied for their ability to inhibit cancer cell proliferation .

Dyes and Pigments

This compound is used in producing dyes and pigments, particularly pyrazolone azo dyes, which are applicable in textile industries.

Material Science

The compound is also explored in material science for synthesizing polymers that can be tailored for specific properties by incorporating malonanilic acid into their structures.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer potential of this compound derivatives. The research demonstrated that these compounds could inhibit specific enzymes involved in cancer progression, suggesting their viability as drug candidates.

Case Study 2: Agricultural Applications

Another study focused on the use of malonanilic acid as a growth regulator in cotton cultivation. The compound was found to promote desired growth patterns by acting as a meristem remover, showcasing its utility beyond traditional chemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Anilino-3-oxopropanoic acid is unique due to its specific combination of an aromatic ring and a carboxylic acid group, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial contexts.

Biological Activity

3-Anilino-3-oxopropanoic acid (CAS Number: 15580-32-2) is an organic compound characterized by its unique molecular structure, which includes an aromatic ring and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉NO₃. Its structure can be represented as follows:

C9H9NO3\text{C}_9\text{H}_9\text{N}\text{O}_3

This compound serves as a precursor in the synthesis of various organic molecules and has been studied for its derivatives that may exhibit enhanced biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. It acts as a ligand in various receptor systems, influencing cellular signaling and metabolic processes. Notably, it has been shown to interact with targets involved in cancer progression and inflammatory responses.

Key Mechanisms:

  • Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anticancer Properties: Research indicates that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects: The compound's derivatives have been evaluated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Biological Activity Description References
AntimicrobialExhibits activity against various bacterial strains.
AntioxidantScavenges free radicals; reduces oxidative stress.
AnticancerInduces apoptosis in cancer cell lines; inhibits growth.
Anti-inflammatoryModulates cytokine production; reduces inflammation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity:
    A study demonstrated that derivatives of this compound significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of apoptotic pathways, leading to increased cell death rates compared to untreated controls .
  • Inflammatory Response Modulation:
    In vitro experiments using RAW 264.7 macrophages showed that treatment with this compound reduced the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) upon stimulation with lipopolysaccharides (LPS). This suggests potential therapeutic applications in diseases characterized by excessive inflammation .
  • Antimicrobial Properties:
    Research indicated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bacteriostatic properties .

Properties

IUPAC Name

3-anilino-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8(6-9(12)13)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJXRHBIVBIMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292541
Record name Malonanilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15580-32-2
Record name 15580-32-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malonanilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of aniline (13 mL, 143 mmol) in DCM (290 mL) was added TMSCl (18.2 mL, 143 mmol) at room temperature and the reaction mixture was stirred for 1 hour. [Rigo, B.; Fasseur, D.; Cauliez, P. and Couturier, D. Tetrahedron Lett.; 30; 23; 1989; 3073-3076.]. 2,2-Dimethyl-1,3-dioxane-4,6-dione (20.6 g, 143 mmol) was added and combined reaction mixture was stirred overnight at room temperature, poured into saturated NaHCO3 solution and extracted with EtOAc. The aqueous phase was collected, acidified with conc. HCl to pH-3 by addition of 2N HCl and extracted with DCM. The organic phase was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure affording 3-oxo-3-(phenylamino)propanoic acid (1, 16.82 g, 65% yield) as a white solid. MS (m/z): 180.0 (25%) (M+H), 202.0 (100%) (M+Na).
Quantity
13 mL
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reactant
Reaction Step One
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18.2 mL
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290 mL
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Quantity
20.6 g
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Hydrolysis of the N-Phenyl-malonamic acid methyl ester from step a (6.8 g, 35.2 mmol) with lithium hydroxide (8.9 g, 212 mmol) in a mixture of methanol (160 mL), tetrahydrofuran (160 mL) and water (160 mL) at room temperature for 3 h, afforded the title acid (5.76 g, 91.3%). 1H NMR (400 MHz, DMSO-d6) δ: 12.64 (s, 1H), 10.11 (s, 1H), 7.58 (d, 2H), 7.31 (t, 2H), 7.06 (t, 1H), 3.36 (s, 2H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Malonanilic acid has the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol.

A: Researchers frequently employ techniques like IR, 1H-NMR, and mass spectrometry to characterize malonanilic acid and its derivatives. [] These methods provide valuable information about the compound's functional groups, proton environments, and fragmentation patterns.

A: Malonanilic acid readily condenses with various aromatic aldehydes [, , , , , , , , , ]. This reaction is influenced by substituents on the aldehyde ring, with hydroxy groups, particularly in the ortho position, hindering the reaction. []

A: Yes, malonanilic acid derivatives are important precursors for synthesizing various heterocyclic compounds, including pyrazolones, thiazolidines, azetidines, and quinolin-2-ones. [, , , ]

A: Malonanilic acid ethyl esters react with carbon disulfide in the presence of sodium hydride to form disodium salts. These salts can further react with alkylating agents to yield ketene S,S-acetals or dithioesters. [, ] Reactions with amines or o-amino-thiophenol can lead to the formation of S,N- and N,N-acetals. []

A: While limited research exists on the direct biological activity of malonanilic acid, its derivatives, particularly pyrazolone azo dyes, show promising antimicrobial activity. [] Additionally, copper(II) complexes derived from malonanilic acid hydrazone and thiosemicarbazide hydrochloride demonstrate antioxidant and anticancer properties. []

ANone: Due to their diverse reactivity and biological activities, malonanilic acid and its derivatives hold potential applications in various fields:

  • Medicinal Chemistry: As building blocks for synthesizing novel drug candidates with antimicrobial, antioxidant, and anticancer activities. [, ]
  • Dyes and Pigments: Malonanilic acid-derived pyrazolone azo dyes exhibit coloring properties applicable to textiles. []
  • Organic Synthesis: As versatile intermediates for synthesizing a wide range of heterocyclic compounds. [, , ]

A: While limited data exists on the direct environmental impact of malonanilic acid, research suggests that soil microorganisms can degrade aniline-containing compounds via malonic acid conjugation. [] This finding highlights the potential for biodegradation pathways for specific malonanilic acid derivatives.

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